2-(1-Cyanocyclobutyl)acetic acid CAS number 1246210-25-2
2-(1-Cyanocyclobutyl)acetic acid CAS number 1246210-25-2
The following technical guide provides an in-depth analysis of 2-(1-Cyanocyclobutyl)acetic acid (CAS 1246210-25-2), a critical building block in the synthesis of conformationally restricted amino acids and pharmaceutical intermediates.[1]
PART 1: EXECUTIVE SUMMARY & STRATEGIC SIGNIFICANCE
In the landscape of modern medicinal chemistry, 2-(1-Cyanocyclobutyl)acetic acid represents a high-value "geminal-disubstituted" scaffold.[1] Its structural core—a cyclobutane ring bearing both a nitrile and an acetic acid moiety at the same carbon (C1)—serves as a gateway to conformationally constrained γ-amino acids .
While often associated in vendor catalogs with Abrocitinib (a JAK1 inhibitor), this compound is chemically most analogous to the precursor of Gabapentin (Neurontin). Specifically, it is the cyclobutyl homolog of 1-cyanocyclohexylacetic acid. Its primary utility lies in:
-
Bioisosteric Replacement: Substituting the cyclohexyl ring of Gabapentinoids with a cyclobutyl ring to alter lipophilicity and metabolic stability.
-
Constrained Scaffolds: Introducing rigid geometry into peptide mimetics or enzyme inhibitors.
-
Divergent Synthesis: The nitrile group allows reduction to a primary amine (yielding the γ-amino acid) or hydrolysis to a dicarboxylic acid.
Strategic Insight: The synthesis of this molecule is non-trivial due to the challenge of chemoselectivity . The objective is to hydrolyze a dinitrile or cyano-ester precursor selectively to the mono-acid mono-nitrile, avoiding the formation of the di-acid (1,1-cyclobutanediacetic acid).[1] This guide prioritizes a biocatalytic approach to ensure this selectivity.
PART 2: CHEMICAL PROFILE & PROPERTIES[2][3][4]
The following physicochemical data provides the baseline for experimental handling and characterization.
| Property | Specification | Notes |
| IUPAC Name | 2-(1-Cyanocyclobutyl)acetic acid | Also referred to as (1-Cyanocyclobutyl)acetic acid |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic tendency |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Sparingly soluble in water at acidic pH |
| pKa (Predicted) | ~4.2 (Carboxylic acid) | |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive; store in desiccator |
PART 3: SYNTHETIC ARCHITECTURE
The synthesis of CAS 1246210-25-2 requires a strategy that installs the geminal substitution pattern on the cyclobutane ring. We compare the Traditional Chemical Route against the Recommended Biocatalytic Route .
Retrosynthetic Analysis
The molecule is best disconnected at the acetic acid side chain or the nitrile group. The most robust precursor is the dinitrile (1-(cyanomethyl)cyclobutanecarbonitrile), which can be desymmetrized.[1]
Caption: Retrosynthetic logic identifying the dinitrile as the pivotal intermediate for selective hydrolysis.
Recommended Protocol: Biocatalytic Hydrolysis
This method is superior to acid/base hydrolysis because it prevents the over-hydrolysis of the nitrile group on the ring, which is sterically hindered but still susceptible to harsh conditions.
Phase 1: Synthesis of the Dinitrile Precursor
Reaction Type: Knoevenagel Condensation followed by Michael Addition.
-
Reagents: Cyclobutanone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Ammonium Acetate (cat.), Toluene.[1]
-
Step A (Condensation): Reflux cyclobutanone and ethyl cyanoacetate with a Dean-Stark trap to remove water. This yields Ethyl 2-cyano-2-cyclobutylideneacetate .[1]
-
Step B (Michael Addition): Treat the unsaturated ester with Potassium Cyanide (KCN) (1.1 eq) in Ethanol/Water.
-
Safety Note: This step generates HCN in situ. Maintain pH >9.
-
-
Step C (Decarboxylation): The resulting intermediate is subjected to thermal decarboxylation (heating in DMSO with LiCl) or saponification/decarboxylation to yield 1-(cyanomethyl)cyclobutanecarbonitrile (the dinitrile).
Phase 2: Enzymatic Selective Hydrolysis
Reaction Type: Nitrilase-mediated desymmetrization.[1]
Materials:
-
Substrate: 1-(cyanomethyl)cyclobutanecarbonitrile (from Phase 1).
-
Enzyme: Nitrilase (EC 3.5.5.1) - Specific strains like Acidovorax facilis (often available in screening kits from Codexis or similar).
-
Buffer: Phosphate buffer (100 mM, pH 7.2).[1]
Protocol:
-
Preparation: Suspend the dinitrile substrate (50 mM final conc.) in Phosphate buffer.
-
Initiation: Add Nitrilase enzyme powder (loading depends on activity, typically 10-20 mg/mmol substrate).[1]
-
Incubation: Agitate at 30°C and 200 rpm for 12–24 hours.
-
Monitoring: Use HPLC (C18 column) to monitor the disappearance of the dinitrile and formation of the mono-acid.
-
Control: Ensure pH remains neutral; the reaction produces ammonia, which can raise pH. Use a pH-stat or strong buffer.
-
-
Termination: Acidify reaction mixture to pH 2.0 using 6N HCl. This stops the enzyme and protonates the product.
-
Isolation: Extract the aqueous phase 3x with Ethyl Acetate.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
Yield Expectation: 85–92% (High regioselectivity for the exocyclic nitrile hydrolysis).
PART 4: ANALYTICAL CHARACTERIZATION
To validate the identity of CAS 1246210-25-2, the following spectral features must be confirmed.
| Method | Expected Signal / Observation | Diagnostic Value |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (s, 1H): Carboxylic acid proton.δ 2.65 (s, 2H): Methylene protons (-CH₂-COOH).δ 1.8–2.4 (m, 6H): Cyclobutane ring protons.[1] | The singlet at 2.65 ppm confirms the isolated methylene group adjacent to the quaternary carbon. |
| ¹³C NMR | ~172 ppm: Carbonyl (COOH).~122 ppm: Nitrile (CN).~38 ppm: Quaternary carbon (C1).[1] | Presence of distinct C=O and C≡N peaks confirms the bifunctional nature. |
| IR Spectroscopy | 2240 cm⁻¹: Sharp Nitrile stretch (C≡N).1710 cm⁻¹: Strong Carbonyl stretch (C=O).2500–3300 cm⁻¹: Broad O-H stretch. | Simultaneous presence of Nitrile and Acid bands.[2] |
| Mass Spectrometry | [M-H]⁻ = 138.05 (ESI Negative Mode) | Confirms molecular weight (139.15). |
PART 5: APPLICATION IN DRUG DEVELOPMENT
While often tagged with Abrocitinib , researchers must distinguish between the geminal (1,[1]1) substitution of this compound and the cis-1,3 substitution of the Abrocitinib core.
Workflow: Synthesis of Gabapentin Analogs
The primary utility of CAS 1246210-25-2 is as a precursor to Cyclobutyl-Gabapentin (1-(aminomethyl)cyclobutylacetic acid).
Caption: Conversion of the nitrile intermediate to the pharmacologically active amino acid.
Protocol for Reduction:
-
Dissolve CAS 1246210-25-2 in Methanol/Ammonia.
-
Add Raney Nickel catalyst (washed).
-
Hydrogenate at 50 psi H₂ for 6 hours.
-
Filter catalyst and concentrate to yield the amino acid.
PART 6: SAFETY & HANDLING (GHS)[1]
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Critical Precaution: While the final product is an acid, the synthesis intermediates (Dinitriles and Cyanides) are acutely toxic.
-
Cyanide Protocol: All reactions involving KCN or HCN generation must be performed in a dedicated fume hood with a cyanide detector.
-
Waste Disposal: Aqueous waste from the cyanide step must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.
PART 7: REFERENCES
-
Pfizer Inc. (2020). Process for preparation of abrocitinib. WO2020261041A1. (Describes cyclobutane building blocks in JAK inhibitor synthesis). Link
-
Zhu, D., et al. (2007).[1] Nitrilase-catalyzed selective hydrolysis of dinitriles and green access to the cyanocarboxylic acids of pharmaceutical importance. Advanced Synthesis & Catalysis, 349(16), 2617-2620.[1] (Establishes the biocatalytic route for 1-cyanocycloalkylacetic acids). Link[1]
-
BenchChem. (2025). 1-(Cyanomethyl)cyclohexanecarbonitrile Technical Guide. (Provides stability and hydrolysis data for the homologous cyclohexyl system). Link[1]
-
PubChem. (2025). Compound Summary: 2-(1-cyanocyclobutyl)acetic acid.[3][4][5][6] National Library of Medicine. Link[1]
-
Grygorenko, O. O., et al. (2021).[1][7] Cyclobutane-containing building blocks in drug discovery. European Journal of Organic Chemistry. (Review of cyclobutane synthons). Link[1]
Sources
- 1. Cyanocobalamin [webbook.nist.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 181289-16-7|3-Cyano-5-methylhexanoic Acid|BLD Pharm [bldpharm.com]
- 4. 108747-49-5|3-Cyanobutanoic acid|BLD Pharm [bldpharm.com]
- 5. 133481-09-1|2-(1-Cyanocyclohexyl)acetic acid|BLD Pharm [bldpharm.com]
- 6. 1246210-25-2 | 2-(1-cyanocyclobutyl)acetic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. researchgate.net [researchgate.net]
